4-[(1Z)-2-(4-chlorophenyl)-2-cyanoeth-1-en-1-yl]-2-methoxyphenyl thiophene-2-carboxylate
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Overview
Description
4-[(1Z)-2-(4-chlorophenyl)-2-cyanoeth-1-en-1-yl]-2-methoxyphenyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a cyano group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1Z)-2-(4-chlorophenyl)-2-cyanoeth-1-en-1-yl]-2-methoxyphenyl thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the introduction of the cyano and chlorophenyl groups. Common synthetic routes include:
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Gewald Reaction: This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1Z)-2-(4-chlorophenyl)-2-cyanoeth-1-en-1-yl]-2-methoxyphenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
4-[(1Z)-2-(4-chlorophenyl)-2-cyanoeth-1-en-1-yl]-2-methoxyphenyl thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Thiophene derivatives are known for their applications in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-[(1Z)-2-(4-chlorophenyl)-2-cyanoeth-1-en-1-yl]-2-methoxyphenyl thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the cyano and chlorophenyl groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one: This compound shares structural similarities with 4-[(1Z)-2-(4-chlorophenyl)-2-cyanoeth-1-en-1-yl]-2-methoxyphenyl thiophene-2-carboxylate, particularly in the presence of the chlorophenyl group.
N-[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl]-4: Another compound with a chlorophenyl group, used in various chemical and biological applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H14ClNO3S |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C21H14ClNO3S/c1-25-19-12-14(11-16(13-23)15-5-7-17(22)8-6-15)4-9-18(19)26-21(24)20-3-2-10-27-20/h2-12H,1H3/b16-11+ |
InChI Key |
AMZQEKHKENVTSB-LFIBNONCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CS3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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